N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or acid under cyclization conditions.
Coupling with Phenyl Group: The benzoxazole intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of Methoxybenzamide Moiety: The final step involves the introduction of the methoxybenzamide group through an amidation reaction. This can be achieved by reacting the benzoxazole-phenyl intermediate with 2-methoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzoxazole ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the benzoxazole or phenyl rings.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.
Biological Studies: It is used as a probe in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of fluorescent probes and sensors for detecting various analytes.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it may inhibit kinases involved in cancer cell proliferation.
Receptor Binding: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways and affecting cellular responses.
Apoptosis Induction: The compound may induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzoxazole derivatives:
N-[3-(benzimidazol-2-yl)phenyl]amine: This compound has a benzimidazole ring instead of a benzoxazole ring, which may result in different biological activities and binding affinities.
N-[3-(benzothiazol-2-yl)phenyl]amine: The presence of a benzothiazole ring can impart distinct chemical properties and reactivity compared to the benzoxazole ring.
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological studies, and material science. Its unique structure and diverse reactivity make it a valuable tool for scientific research and drug development.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-11-4-2-9-16(18)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-5-12-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPUOLDQJHHXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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